4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a hydrazinyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with oxolan-3-yl-containing intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a nitrogen-containing heterocyclic structure and have shown antibacterial activity.
Uniqueness
4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C9H12N6O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
[1-(oxolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C9H12N6O/c10-14-8-7-3-13-15(6-1-2-16-4-6)9(7)12-5-11-8/h3,5-6H,1-2,4,10H2,(H,11,12,14) |
InChI Key |
DXWHSHBXYATDLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
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